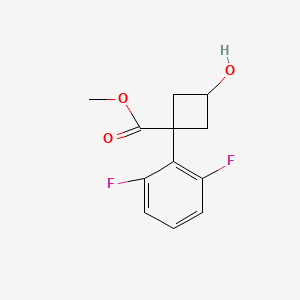
Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound. It features a cyclobutane ring substituted with a hydroxy group and a carboxylate ester, along with a difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.
Attachment of the Difluorophenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The difluorophenyl group can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The difluorophenyl group could play a role in binding interactions, while the hydroxy and carboxylate groups could be involved in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Without the racemic mixture.
Methyl (1s,3s)-1-(2,6-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylate: With chlorine instead of fluorine.
Uniqueness
The presence of the difluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions. The racemic mixture may also exhibit different biological activity compared to the pure enantiomers.
Propiedades
Fórmula molecular |
C12H12F2O3 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
methyl 1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O3/c1-17-11(16)12(5-7(15)6-12)10-8(13)3-2-4-9(10)14/h2-4,7,15H,5-6H2,1H3 |
Clave InChI |
JWOPLWVBJKWIML-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C1)O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
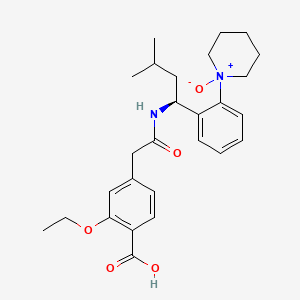
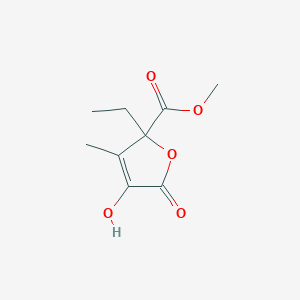
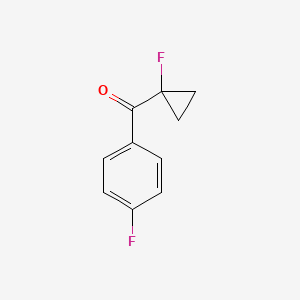
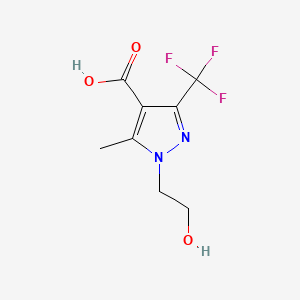

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)
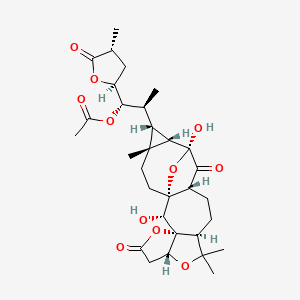

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)

